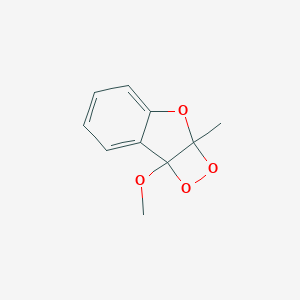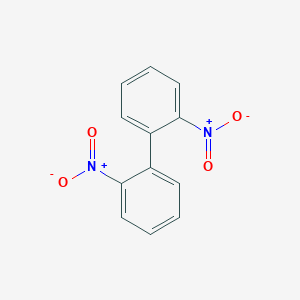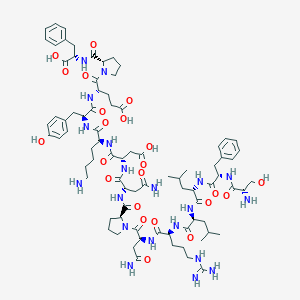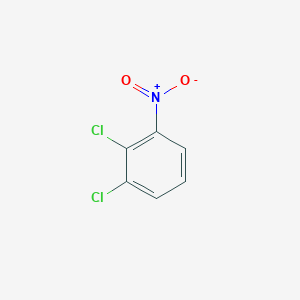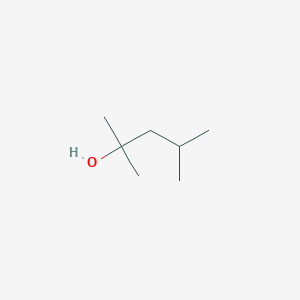
2,4-二甲基-2-戊醇
描述
2,4-Dimethyl-2-pentanol is a chemical compound with the molecular formula C7H16O . It is also known by other names such as Isobutyldimethylcarbinol and 2,4-Dimethylpentan-2-ol . The molecular weight of this compound is 116.20 g/mol .
Molecular Structure Analysis
The IUPAC name for 2,4-Dimethyl-2-pentanol is 2,4-dimethylpentan-2-ol . The InChI representation isInChI=1S/C7H16O/c1-6(2)5-7(3,4)8/h6,8H,5H2,1-4H3 . The Canonical SMILES representation is CC(C)CC(C)(C)O . Physical And Chemical Properties Analysis
2,4-Dimethyl-2-pentanol has a molecular weight of 116.20 g/mol . It has a XLogP3-AA value of 1.8, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 116.120115130 g/mol . The topological polar surface area is 20.2 Ų . The compound has a heavy atom count of 8 .科学研究应用
氢键研究
- 2,4-二甲基-2-戊醇已被研究其氢键特性,尤其是在阻碍醇类中。研究人员探索了它通过氢键形成二聚体的能力,为了解这类醇类中与氢键相关的光谱和热力学性质提供了见解 (Becker, Tucker, & Rao, 1977)。
化学反应中的催化作用
- 该化合物已被用于钼催化的环氧化物脱氧反应,作为还原剂。特别注意到它作为这些反应中潜在的氢供体的效率 (Robertson & Srivastava, 2017)。
气相化学反应
- 在大气化学中,已研究了2,4-二甲基-2-戊醇与OH自由基的气相反应。这项研究对于了解通过烷氧自由基异构化形成各种产物的过程至关重要,这在环境科学和大气化学中具有重要意义 (Atkinson & Aschmann, 1995)。
核磁共振光谱和分子结构分析
- 核磁共振(NMR)光谱已被用于分析2,4-二甲基-2-戊醇由于氢键而发生的自组装。这项研究有助于我们理解立体阻碍醇类中的分子结构和相互作用 (Luo, Lay, & Chen, 2002)。
光脱羰基研究
- 该化合物已成为光脱羰基反应研究的对象,特别是在了解某些酮类在紫外辐射下的行为方面。这项研究对有机化学具有重要意义,特别是在反应机制和产物形成方面 (Resendiz, Taing, & Khan, 2008)。
替代燃料和生物燃料研究
- 包括2,4-二甲基-2-戊醇在内的戊醇异构体已在生物燃料研究中得到探索。这包括它们在工程微生物中的合成,突出它们作为替代燃料的潜在应用 (Cann & Liao, 2009)。
安全和危害
2,4-Dimethyl-2-pentanol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are primarily the respiratory system .
作用机制
Target of Action
2,4-Dimethyl-2-pentanol is a type of alcohol, and like other alcohols, its primary targets are likely to be cellular membranes and proteins. The hydroxyl group (-OH) in the alcohol molecule can form hydrogen bonds with other molecules, disrupting the structure and function of proteins and cellular membranes .
Mode of Action
The interaction of 2,4-Dimethyl-2-pentanol with its targets primarily involves the formation of hydrogen bonds. The hydroxyl group in the alcohol molecule can donate a hydrogen bond to a suitable acceptor present in proteins or cellular membranes, altering their structure and function .
Biochemical Pathways
Alcohols generally affect several biochemical pathways, including those involved in energy production and cellular defense mechanisms
Pharmacokinetics
It may be metabolized by enzymes such as alcohol dehydrogenase, and excreted in the urine .
Result of Action
The molecular and cellular effects of 2,4-Dimethyl-2-pentanol are likely to be diverse, given its potential to interact with a wide range of proteins and cellular membranes. These effects could include changes in cell membrane permeability, protein denaturation, and disruption of normal cellular functions .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 2,4-Dimethyl-2-pentanol. For example, higher temperatures may increase the volatility and evaporation rate of the alcohol, potentially reducing its efficacy .
生化分析
Cellular Effects
It is known that alcohols can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2,4-Dimethyl-2-pentanol is not well-defined. Alcohols generally exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
属性
IUPAC Name |
2,4-dimethylpentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-6(2)5-7(3,4)8/h6,8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLSQAUAAGVTJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211534 | |
| Record name | 2,4-Dimethylpentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
625-06-9 | |
| Record name | 2,4-Dimethyl-2-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethyl-2-pentanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-DIMETHYL-2-PENTANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87555 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dimethylpentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60211534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylpentan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.889 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIMETHYL-2-PENTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5386E25C2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the atmospheric fate of 2,4-Dimethyl-2-pentanol?
A: 2,4-Dimethyl-2-pentanol, like many volatile organic compounds (VOCs), reacts with hydroxyl (OH) radicals in the atmosphere. [] This reaction initiates a complex degradation process, leading to various products. The presence of nitrogen oxides (NOx) further influences these atmospheric reactions. [, ]
Q2: What evidence suggests that alkoxy radical isomerization occurs during the atmospheric degradation of 2,4-Dimethyl-2-pentanol?
A: The formation of 4-hydroxy-4-methyl-2-pentanone during the atmospheric degradation of 2,4-Dimethyl-2-pentanol provides strong evidence for alkoxy radical isomerization. [] This specific product can only form if the alkoxy radical formed from the initial OH radical attack undergoes a 1,5-H shift, a type of isomerization reaction.
Q3: How does the structure of 2,4-Dimethyl-2-pentanol influence its degradation pathway?
A: The structure of 2,4-Dimethyl-2-pentanol, with its branched carbon chain and tertiary alcohol group, dictates the possible reaction sites for the OH radical attack. [] This, in turn, influences the structure of the resulting alkoxy radical and the likelihood of subsequent isomerization reactions. For example, the presence of methyl and methylene groups in specific positions allows for 1,5-H shifts in the formed alkoxy radicals. []
Q4: Are there analytical techniques available to identify and quantify 2,4-Dimethyl-2-pentanol and its degradation products in environmental samples?
A: While specific analytical methods are not detailed in the provided abstracts, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique used to identify and quantify volatile organic compounds like 2,4-Dimethyl-2-pentanol and its degradation products in complex mixtures. [] Researchers utilize standard protocols and databases like the National Institute of Standards and Technology (NIST) library to analyze the mass spectra obtained from GC-MS and identify the compounds present. []
Q5: What is the significance of studying the atmospheric fate of compounds like 2,4-Dimethyl-2-pentanol?
A: Understanding the atmospheric fate of VOCs like 2,4-Dimethyl-2-pentanol is crucial for several reasons. These reactions contribute to the formation of ozone and other secondary pollutants, impacting air quality and climate change. [] Furthermore, investigating the degradation pathways and products helps assess the environmental persistence and potential risks associated with these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




